3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione
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Overview
Description
. It is primarily used in scientific experiments to explore its implications in chemistry, biology, medicine, and industrial processes.
Mechanism of Action
Target of Action
The primary targets of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione are related to the pathogenesis and development of diabetes . The compound has been shown to interact with key elements in the body’s response to insulin secretion and glucose metabolism .
Mode of Action
This compound: interacts with its targets by reducing oxidative stress, blocking adrenergic hyperactivation, preventing damage to pancreatic cells, and modulating carbohydrate metabolism . These interactions result in a decrease in blood glucose levels, which is beneficial for managing diabetes .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the enzyme α-glucosidase, which catalyzes the final stage of the digestion process of carbohydrates to monosaccharides . These sugars are then absorbed and enter the bloodstream, thus increasing blood glucose levels . By inhibiting this enzyme, This compound helps to reduce postprandial blood glucose concentration .
Result of Action
The molecular and cellular effects of This compound ’s action include a reduction in oxidative stress, prevention of damage to pancreatic cells, and modulation of carbohydrate metabolism . These effects contribute to the compound’s potential use in the treatment of metabolic disorders including type 2 diabetes mellitus .
Biochemical Analysis
Biochemical Properties
3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions help in reducing oxidative stress by neutralizing reactive oxygen species. Additionally, this compound has been found to modulate the activity of proteins involved in cell signaling pathways, including protein kinases and phosphatases, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Moreover, it has been shown to upregulate the expression of antioxidant genes, thereby enhancing the cellular defense mechanisms against oxidative damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, this compound has been found to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can exert sustained effects on cellular function, including prolonged activation of antioxidant pathways and continuous inhibition of pro-inflammatory enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to influence the activity of enzymes involved in carbohydrate metabolism, such as glucose-6-phosphate dehydrogenase and hexokinase . By modulating these enzymes, this compound can alter metabolite levels and affect overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters . Once inside the cells, this compound can bind to intracellular proteins, facilitating its localization to specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize predominantly in the cytoplasm and mitochondria . The presence of targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific subcellular compartments, thereby influencing its biochemical and cellular effects .
Preparation Methods
The synthesis of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione involves several steps. . The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures.
Chemical Reactions Analysis
3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the carbazole or imidazolidine-2,4-dione moieties.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific biological targets. Industrial applications include its use as an intermediate in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
When compared to similar compounds, 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione stands out due to its unique combination of structural features and reactivity. Similar compounds include other carbazole derivatives and imidazolidine-2,4-dione analogs, which may share some properties but differ in their specific applications and reactivity profiles. The uniqueness of this compound lies in its ability to undergo a diverse range of chemical reactions and its potential for use in various scientific and industrial applications.
Properties
IUPAC Name |
3-(3-carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-12(11-21-17(23)9-19-18(21)24)10-20-15-7-3-1-5-13(15)14-6-2-4-8-16(14)20/h1-8,12,22H,9-11H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSDUJAKHRYCFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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